molecular formula C12H8ClNO2 B6336889 5-(2-Chlorophenyl)picolinic acid CAS No. 1221403-88-8

5-(2-Chlorophenyl)picolinic acid

Cat. No.: B6336889
CAS No.: 1221403-88-8
M. Wt: 233.65 g/mol
InChI Key: CBXWBZLYJCVYOY-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8) is a high-purity chemical intermediate of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides . This compound features a picolinic acid core structure, a privileged scaffold in the design of potent herbicidal agents. Research into 6-aryl-substituted picolinic acids, a related class, has led to the discovery of commercial herbicides such as halauxifen-methyl and florpyrauxifen-benzyl, underscoring the value of this chemotype . The primary research value of this compound lies in its potential use as a synthetic intermediate for creating new herbicidal molecules. Picolinate-based herbicides are known to function by mimicking the plant hormone auxin and selectively binding to receptor proteins like the auxin-signaling F-Box protein 5 (AFB5) . This targeted mechanism of action is a key area of study for overcoming weed resistance associated with older herbicide classes. Researchers can utilize the reactive carboxylic acid and chlorophenyl groups on this molecule for further chemical modifications, exploring structure-activity relationships to develop compounds with enhanced efficacy and crop selectivity . Beyond agrochemical research, picolinic acid and its derivatives are also investigated in other scientific fields, including their role as metabolites and their metal-chelating properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXWBZLYJCVYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679303
Record name 5-(2-Chlorophenyl)pyridine-2-carboxylic acid
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Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221403-88-8
Record name 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2 Chlorophenyl Picolinic Acid and Analogues

Established Synthetic Routes to 5-(2-Chlorophenyl)picolinic Acid

The primary and most established method for synthesizing 5-(2-Chlorophenyl)picolinic acid involves the strategic formation of a carbon-carbon bond between a pyridine (B92270) and a phenyl ring, a class of transformation for which several powerful reactions have been developed.

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Halopicolinic Acids and Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, making it an ideal and widely used method for preparing 5-aryl-picolinic acids. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. mdpi.comresearchgate.net

To synthesize 5-(2-Chlorophenyl)picolinic acid, a common approach is the reaction between a 5-halopicolinic acid derivative (e.g., 5-bromo- or 5-chloropicolinic acid ester) and (2-chlorophenyl)boronic acid. The ester is often used to protect the carboxylic acid group during the reaction. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the halopicolinic acid, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. researchgate.net

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. Palladium acetate (B1210297) [Pd(OAc)₂] and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] are common catalyst precursors. nih.govnih.gov The choice of ligand is critical, especially when using less reactive aryl chlorides, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govuwindsor.ca The reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners. snnu.edu.cn A ligand-free approach using palladium acetate in an aqueous phase has been successfully applied to the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, demonstrating the regioselective coupling at the 2-position, which is analogous to the 5-position of a picolinic acid derivative. nih.gov

Reactant A Reactant B Catalyst System Base Solvent Product Reference
5-Bromopicolinate(2-Chlorophenyl)boronic acidPd(OAc)₂, Phosphine LigandK₂CO₃Toluene/WaterMethyl 5-(2-chlorophenyl)picolinate mdpi.com
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃DME/Water3,5-Dichloro-2-phenylpyridine nih.gov
2-BromopyridineArylboronic acidPd₂(dba)₃, Phosphite LigandKFDioxane2-Arylpyridine nih.gov
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic esterPd(dppf)Cl₂Cs₂CO₃Dioxane/Water2-Arylpyridine nih.gov

This table presents representative conditions for Suzuki-Miyaura reactions analogous to the synthesis of 5-(2-Chlorophenyl)picolinic acid, based on published literature.

Following the coupling reaction, a simple hydrolysis step (e.g., using NaOH or LiOH) is performed to convert the ester group into the final picolinic acid.

General Synthetic Strategies for Diverse Picolinic Acid Derivatives

Beyond the direct synthesis of a specific target like 5-(2-Chlorophenyl)picolinic acid, a range of synthetic strategies are available to create a diverse library of picolinic acid derivatives. These methods focus on building the substituted pyridine core or functionalizing the molecule.

Catalytic Approaches in Pyridine Carboxylic Acid Synthesis

Catalysis is fundamental to the efficient synthesis of pyridine carboxylic acids. One established industrial method is the heterogeneous catalytic oxidation of substituted picolines (methylpyridines). For instance, vanadium-titanium (B8517020) oxide catalysts have been studied for the gas-phase oxidation of 2-picoline to yield picolinic acid. researchgate.net While effective for the parent compound, this approach is less suitable for creating the diverse substitution patterns needed for analogues.

Transition metal-catalyzed cross-coupling reactions, as detailed in the Suzuki-Miyaura section, represent the most powerful catalytic approach for generating aryl-substituted picolinic acids. nih.gov Other catalytic methods focus on constructing the pyridine ring itself. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a straightforward and efficient route to obtaining multi-substituted pyridine derivatives. rsc.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a highly efficient strategy for generating molecular diversity. tandfonline.com These reactions are prized for their atom economy and for reducing the number of synthetic steps and purification processes. Several MCRs have been developed for the synthesis of polysubstituted pyridines.

One such approach involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. thieme-connect.comnih.gov This strategy has been used to synthesize a variety of highly substituted pyridines, including picolinate (B1231196) and picolinic acid derivatives, often facilitated by novel heterogeneous or nanocatalysts. rsc.orgrsc.orgresearchgate.net For example, a UiO-66(Zr)-based metal-organic framework has been employed as a recyclable catalyst for a four-component reaction to produce picolinates. nih.gov Another method uses a three-component sequence based on a catalytic aza-Wittig reaction followed by a Diels-Alder cycloaddition to give rapid access to diverse pyridines. whiterose.ac.uk These MCR pathways allow for significant variation in the substituents around the pyridine ring, making them ideal for creating libraries of picolinic acid analogues for research and development.

Amide Coupling and Esterification Reactions for Functionalization

The carboxylic acid group of picolinic acid is a prime site for functionalization to create a wide range of derivatives, most commonly amides and esters. These reactions typically proceed by activating the carboxylic acid.

A common method involves converting the carboxylic acid to an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then readily react with an amine or alcohol to form the corresponding amide or ester. nih.govnih.gov The reaction of picolinic acid with thionyl chloride has been noted to sometimes lead to unintended chlorination of the pyridine ring, a side reaction that must be controlled. nih.gov

Alternatively, a vast array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the need to isolate the reactive acid chloride. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.gov Other modern coupling agents provide high yields and are suitable for a broad range of substrates.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Specific Biological Activities

While direct SAR studies on 5-(2-Chlorophenyl)picolinic acid are not extensively documented in publicly available literature, research on analogous picolinic acid derivatives provides significant insights into the structural features that govern their biological effects. For instance, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated that the nature and position of substituents on the aryl ring are critical for their herbicidal activity. nih.govnih.gov

Key structural determinants identified in related picolinic acid series include:

The Picolinic Acid Core : The pyridine (B92270) carboxylic acid scaffold is essential for the primary biological activity in many of these compounds, acting as a key interacting moiety with the target protein.

The Aryl Substituent : The presence and substitution pattern of an aryl ring significantly modulate the activity. In the case of 5-(2-Chlorophenyl)picolinic acid, the 2-chlorophenyl group at the 5-position is a key determinant. The chlorine atom at the ortho position can influence the conformation of the molecule through steric and electronic effects, which in turn can affect its binding to a biological target.

Substituents on the Picolinic Acid Ring : Additional substitutions on the picolinic acid ring, such as amino and halogen groups, can further refine the biological activity, selectivity, and pharmacokinetic properties of the compounds.

The following table summarizes the general influence of structural modifications on the activity of picolinic acid derivatives, based on findings from related compounds.

Structural FeatureGeneral Influence on Activity
Picolinic Acid MoietyEssential for core activity
Aryl group at C5/C6Modulates potency and selectivity
Ortho-substitution on Aryl ringCan induce torsional strain, affecting conformation and binding
Halogenation of Aryl ringInfluences electronic properties and potential for halogen bonding
Substituents on Pyridine ringCan enhance binding affinity and alter physical properties

Pharmacophore Identification and Design Principles for Targeted Efficacy

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For picolinic acid derivatives, a general pharmacophore model can be hypothesized based on the common structural features of active analogs.

A putative pharmacophore for picolinic acid derivatives, including 5-(2-Chlorophenyl)picolinic acid, would likely include:

A Hydrogen Bond Acceptor/Donor : The carboxylic acid group of the picolinic acid moiety can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

An Aromatic Ring Feature : The pyridine ring itself serves as an aromatic feature.

A Hydrophobic/Aromatic Feature : The 2-chlorophenyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-stacking interactions with the target.

A Halogen Bond Donor : The chlorine atom can potentially form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

The design principles for targeted efficacy based on this hypothetical pharmacophore would involve optimizing the spatial arrangement and electronic properties of these features to achieve a better fit and stronger interaction with the biological target.

Computational Modeling and Predictive QSAR Methodologies

Computational modeling and QSAR are powerful tools for predicting the biological activity of new chemical entities and for understanding the molecular basis of their action. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotechrep.irmdpi.comphyschemres.org In the context of 5-(2-Chlorophenyl)picolinic acid, docking simulations would be employed to understand its potential interactions with a target protein.

For example, in studies of related picolinic acid-based herbicides, molecular docking has been used to simulate the binding of these compounds to the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov These simulations revealed that the picolinic acid moiety forms key hydrogen bonds with specific amino acid residues in the binding pocket, while the aryl substituent occupies a hydrophobic pocket.

A hypothetical docking of 5-(2-Chlorophenyl)picolinic acid into a similar binding site might reveal the following interactions, as summarized in the table below.

Interaction TypePotential Interacting Groups on 5-(2-Chlorophenyl)picolinic acid
Hydrogen BondingCarboxylic acid (with polar residues like Ser, Thr, Asn)
Pi-Pi StackingPyridine ring, Phenyl ring (with aromatic residues like Phe, Tyr, Trp)
Hydrophobic InteractionsPhenyl ring, Chlorophenyl moiety (with nonpolar residues like Leu, Val, Ile)
Halogen BondingChlorine atom (with electron-rich atoms like oxygen or nitrogen)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop predictive models that correlate the 3D structural features of a series of compounds with their biological activities. nih.govnih.govnih.gov

In a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, a 3D-QSAR model was successfully constructed. nih.gov The model highlighted the importance of steric and electrostatic fields in determining the herbicidal activity. The contour maps generated from the CoMFA and CoMSIA analyses provided a visual representation of the regions around the molecule where certain properties would enhance or diminish activity.

For a series of compounds including 5-(2-Chlorophenyl)picolinic acid, a 3D-QSAR study would likely reveal:

Steric Contour Maps : Indicating regions where bulky substituents are favored or disfavored. For instance, the ortho-chloro substitution might be shown to be either beneficial or detrimental depending on the topology of the binding site.

Electrostatic Contour Maps : Highlighting areas where positive or negative electrostatic potential is correlated with activity. The electron-withdrawing nature of the chlorine atom would contribute significantly to the electrostatic field around the phenyl ring.

The statistical parameters from a representative 3D-QSAR study on related picolinic acid derivatives are presented in the table below, demonstrating the predictive power of such models.

ParameterValueDescription
q² (cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (non-cross-validated r²)> 0.6Represents the goodness of fit of the model.
SEE (Standard Error of Estimate)Low valueIndicates a smaller difference between predicted and actual values.
F-value (Fischer's test value)High valueShows the statistical significance of the model.

These computational approaches, while not directly reported for 5-(2-Chlorophenyl)picolinic acid, provide a robust framework for understanding its potential biological activity and for the rational design of novel, more effective analogs.

Metabolic Pathways and Biotransformation Studies

Endogenous Biosynthesis of Picolinic Acid via the Kynurenine (B1673888) Pathway

Picolinic acid is an endogenous metabolite of the essential amino acid L-tryptophan. wikipedia.orghmdb.ca The primary route for tryptophan degradation in the body is the kynurenine pathway, which is responsible for over 95% of its turnover. nih.gov This pathway is a cascade of enzymatic reactions that produces several biologically active molecules.

The synthesis of picolinic acid begins with the oxidative cleavage of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), forming formylkynurenine. nih.gov Following a series of steps, the pathway leads to an unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. At this crucial juncture, the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) plays a pivotal role. It converts the intermediate to 2-aminomuconic semialdehyde, which then undergoes a non-enzymatic conversion to picolinic acid. nih.gov ACMSD is therefore the rate-limiting enzyme for picolinic acid production. nih.gov

The kynurenine pathway also produces other significant metabolites, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid. nih.gov Picolinic acid itself is noted for its neuroprotective, immunological, and anti-proliferative effects. hmdb.canih.gov It also functions as a chelating agent for various metal ions, such as zinc, iron, and chromium, potentially aiding their absorption in the small intestine. wikipedia.org

Enzyme/StepDescriptionPrecursorProduct
IDO/TDOOxidative cleavage of the indole (B1671886) ringL-TryptophanFormylkynurenine
Kynurenine FormamidaseHydrolysis of the formyl groupFormylkynurenineL-Kynurenine
Kynurenine 3-monooxygenaseHydroxylation of kynurenineL-Kynurenine3-Hydroxykynurenine
KynureninaseCleavage of 3-hydroxykynurenine3-Hydroxykynurenine3-Hydroxyanthranilic acid
3-Hydroxyanthranilic acid oxygenaseRing opening of 3-hydroxyanthranilic acid3-Hydroxyanthranilic acid2-amino-3-carboxymuconic semialdehyde
ACMSDDecarboxylation2-amino-3-carboxymuconic semialdehyde2-aminomuconic semialdehyde
Non-enzymatic cyclizationSpontaneous ring closure2-aminomuconic semialdehydePicolinic acid

Exogenous Compound Biotransformation in Preclinical Models

While specific biotransformation data for 5-(2-Chlorophenyl)picolinic acid in preclinical models is scarce, studies on other substituted picolinic acid derivatives, such as synthetic cannabinoids, can provide insights. These studies show that metabolism is often extensive, involving Phase I oxidative transformations and Phase II glucuronidation. nih.gov

For instance, in the metabolism of CUMYL-PICA, a synthetic cannabinoid, researchers have identified numerous metabolites. The primary metabolic pathways involved hydroxylation at various positions and dealkylation of the N-pentyl chain. nih.gov One observed transformation was the hydroxylation at the terminal position of the N-pentyl chain, which was then further oxidized to form a carboxylic acid metabolite. nih.gov This suggests that for a compound like 5-(2-Chlorophenyl)picolinic acid, metabolic modifications could potentially occur on both the picolinic acid ring and the chlorophenyl substituent, likely involving hydroxylation followed by further oxidation or conjugation.

Chain elongation is a microbial process involving the extension of the carbon chain of short-chain carboxylic acids to medium-chain carboxylic acids through a pathway known as reversed β-oxidation. nih.gov This process is typically associated with anaerobic microbial communities and is a way to produce more valuable chemicals from simple organic materials. nih.govyoutube.com For example, ethanol (B145695) and acetate (B1210297) can be converted to caproic acid (a six-carbon carboxylic acid). nih.gov

While this is a significant pathway in microbial biotechnology, it is not a recognized major pathway for the biotransformation of xenobiotic compounds like picolinic acid derivatives in mammalian systems. The primary metabolic routes for such compounds in preclinical models are typically oxidation, reduction, and hydrolysis (Phase I), followed by conjugation reactions (Phase II). The concept of chain elongation in the context of organic chemistry synthesis involves using reagents like acetylide ions to increase the carbon chain length, which is distinct from the microbial metabolic pathway. mdpi.com

Microbial Biodegradation Pathways of Picolinic Acid

Picolinic acid is recognized as an environmental pollutant due to its industrial uses and high water solubility. wikipedia.org Several bacterial strains have been identified that can aerobically degrade picolinic acid, using it as a sole source of carbon, nitrogen, and energy.

The initial and key step in the microbial degradation of picolinic acid is typically an oxidative attack on the pyridine (B92270) ring, specifically the introduction of a hydroxyl group. nih.gov For example, bacteria such as Alcaligenes faecalis JQ135, Rhodococcus sp. PA18, and a Comamonas species have been shown to hydroxylate picolinic acid to 6-hydroxypicolinic acid. nih.gov

In Alcaligenes faecalis JQ135, a specific gene cluster, named pic, is responsible for the complete degradation of picolinic acid. The proposed pathway is as follows:

Hydroxylation: Picolinic acid is first hydroxylated to 6-hydroxypicolinic acid (6HPA) by the enzyme PicA.

Further Hydroxylation: 6HPA is then hydroxylated to 3,6-dihydroxypicolinic acid (3,6DHPA) by the enzyme PicB.

Decarboxylation: 3,6DHPA is converted to 2,5-dihydroxypyridine (B106003) (2,5DHP) by the decarboxylase PicC.

Ring Cleavage: The 2,5DHP ring is then cleaved and further processed through a series of enzymatic steps involving PicD, PicE, PicF, and PicG, ultimately leading to fumaric acid, which can enter the central metabolism of the bacterium.

This pathway highlights a common strategy used by microorganisms to break down pyridine-based compounds, making them available as nutrients.

Microbial SpeciesKey Degradation StepInitial Metabolite
Alcaligenes faecalis JQ1356-hydroxylation6-hydroxypicolinic acid
Rhodococcus sp. PA18Oxidative attack on N-heterocyclic ring6-hydroxypicolinic acid
Comamonas sp. ZD3α-hydroxylation6-hydroxypicolinic acid
Streptomyces sp. Z2Oxidative attack on N-heterocyclic ringA new compound with m/z 140.1 ([M+H]+)

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the chemical environment, number, and connectivity of hydrogen atoms (protons). For 5-(2-Chlorophenyl)picolinic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the picolinic acid ring and the chlorophenyl ring. The protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.5-9.0 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and the other substituents. The protons of the 2-chlorophenyl group would also resonate in the aromatic region (δ 7.0-8.0 ppm). A very broad singlet, characteristic of a carboxylic acid proton, would be expected at a much lower field (δ > 10 ppm).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A unique signal is observed for each chemically non-equivalent carbon atom. For 5-(2-Chlorophenyl)picolinic acid, 12 distinct signals are expected in the aromatic region (δ 120-160 ppm), corresponding to the 11 carbons of the bi-aryl framework and the carbon of the carboxylic acid (δ > 160 ppm). The chemical shifts in the spectra of related compounds like 2-picolinic acid and 2-chlorobenzoic acid can help in assigning these signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 5-(2-Chlorophenyl)picolinic acid (Note: This is a hypothetical representation based on structural analysis.)

Analysis Expected Chemical Shift (δ ppm) Description
¹H NMR 10.0 - 14.0Broad singlet, 1H (COOH)
7.3 - 8.8Multiplets, 7H (Aromatic protons)
¹³C NMR > 165Carboxylic acid carbon (C=O)
120 - 16011 signals for aromatic carbons

Mass Spectrometry (MS) Including Low-Resolution (LRMS) and High-Resolution (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high precision, which allows for the determination of the elemental formula.

For 5-(2-Chlorophenyl)picolinic acid (C₁₂H₈ClNO₂), the calculated monoisotopic mass is 233.0243 Da. HRMS analysis would aim to find a molecular ion peak [M+H]⁺ at m/z 234.0316 or [M-H]⁻ at m/z 232.0171, confirming the molecular formula. Low-Resolution Mass Spectrometry (LRMS) would show a nominal mass peak, confirming the molecular weight. The mass spectrum would also display a characteristic isotopic pattern for the [M]+ and [M+2]+ peaks with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns often involve the loss of the carboxyl group (-45 Da) or cleavage at the C-C bond connecting the two aromatic rings.

Table 2: Expected Mass Spectrometry Data for 5-(2-Chlorophenyl)picolinic acid

Technique Ion Mode Expected m/z Information Provided
HRMS ESI+234.0316Exact mass for [C₁₂H₉ClNO₂]⁺, confirms elemental composition
LRMS EI233 / 235Molecular ion peak with isotopic pattern for chlorine

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-(2-Chlorophenyl)picolinic acid, the IR spectrum would show a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Absorptions in the 1400-1600 cm⁻¹ region would be attributed to C=C and C=N stretching vibrations within the aromatic rings. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within conjugated systems. physchemres.org The extended π-system of the bi-aryl structure of 5-(2-Chlorophenyl)picolinic acid is expected to absorb UV light. The spectrum would likely show absorption maxima (λ_max) corresponding to π→π* transitions, characteristic of conjugated aromatic systems. avantorsciences.comscience-softcon.de

Table 3: Predicted Spectroscopic Data (IR, UV-Vis) for 5-(2-Chlorophenyl)picolinic acid

Technique Expected Absorption Functional Group / Transition
IR 2500-3300 cm⁻¹ (broad)O-H stretch (carboxylic acid)
~1700 cm⁻¹ (strong)C=O stretch (carbonyl)
1400-1600 cm⁻¹C=C and C=N aromatic ring stretch
UV-Vis 250-350 nmπ→π* transitions

Electron Spin Resonance (ESR) Spectroscopy (for Metal Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. The compound 5-(2-Chlorophenyl)picolinic acid itself is a diamagnetic molecule (all electrons are paired) and would therefore be ESR-silent.

However, picolinic acid and its derivatives are excellent chelating agents for metal ions. orientjchem.org If 5-(2-Chlorophenyl)picolinic acid is used to form complexes with paramagnetic metal centers (e.g., Cu(II), Mn(II), Fe(III), Co(II)), ESR spectroscopy becomes an indispensable tool for characterizing these complexes. semanticscholar.orgmdpi.com The ESR spectrum can provide detailed information on the oxidation state of the metal, the coordination geometry around the metal ion, and the nature of the metal-ligand bonds. semanticscholar.orgmdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A typical analysis for 5-(2-Chlorophenyl)picolinic acid would employ a reversed-phase (RP) method. researchgate.net In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. helixchrom.com The purity of the sample is determined by injecting a solution of the compound and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound. By comparing the area of the main peak to the areas of any minor impurity peaks, the purity can be accurately quantified, often to levels greater than 98% or 99%. avantorsciences.com

Table 4: Representative RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or λ_max)
Column Temp. 25-40 °C

Specialized Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netnih.gov It is a cornerstone method for metabolite profiling, which involves the systematic identification and quantification of small-molecule metabolites in a biological sample. nih.govimrpress.com Investigating the metabolite profile of 5-(2-Chlorophenyl)picolinic acid is crucial for understanding its biotransformation in biological systems.

For GC-MS analysis, non-volatile or thermally unstable compounds like carboxylic acids often require a chemical derivatization step to increase their volatility and thermal stability. nih.gov For 5-(2-Chlorophenyl)picolinic acid, this could involve esterification (e.g., methylation) to convert the carboxylic acid group into a more volatile ester.

Once a biological sample (e.g., from a cell culture or organism exposed to the compound) is collected and extracted, the derivatized extract is injected into the GC. Inside the GC, the mixture is vaporized and carried by an inert gas through a long, thin column. imrpress.com Compounds are separated based on their boiling points and interactions with the column's stationary phase.

As each separated compound exits the GC column, it enters the mass spectrometer. The MS ionizes the molecules, typically causing them to fragment into characteristic patterns. It then sorts these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov By comparing the retention time from the GC and the mass spectrum from the MS to known standards and libraries (like the NIST library), metabolites can be identified. imrpress.com This allows researchers to map the metabolic pathways of 5-(2-Chlorophenyl)picolinic acid, identifying potential products of oxidation, conjugation, or other enzymatic processes.

Table 2: Hypothetical GC-MS Data for Metabolite Profiling of 5-(2-Chlorophenyl)picolinic acid

CompoundDerivatizationExpected Change in Retention TimeKey Mass Fragments (m/z)
5-(2-Chlorophenyl)picolinic acid (Parent)Methylation (to form methyl 5-(2-chlorophenyl)picolinate)BaselineFragments corresponding to the molecular ion, loss of the methoxy (B1213986) group, and fragmentation of the chlorophenyl and pyridine rings.
Hydroxylated MetaboliteMethylationIncreased (due to added polar -OH group)Molecular ion shifted by +16 Da (pre-derivatization). Fragments indicating the position of hydroxylation.
Glucuronide ConjugateEnzymatic hydrolysis then methylation/silylationSignificantly different; depends on the specific derivatization of the released aglycone.Analysis would focus on identifying the parent compound after hydrolysis, confirming conjugation.

Application as a Reagent in Analytical Chemistry

The chemical structure of 5-(2-Chlorophenyl)picolinic acid suggests its potential for use as a specialized reagent in certain analytical chemistry applications. Picolinic acids are well-known chelating agents, capable of forming stable complexes with various metal ions. wikipedia.org

The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group in 5-(2-Chlorophenyl)picolinic acid can act as a bidentate ligand, binding to a metal center to form a five-membered chelate ring. wikipedia.org This property could be exploited for several purposes:

Metal Ion Sequestration or Extraction: It could be used to selectively extract certain metal ions from a solution for quantification or to remove interfering metal ions from a sample matrix. The presence of the 2-chlorophenyl group may influence its selectivity for different metal ions compared to unsubstituted picolinic acid.

Derivatizing Agent for Chromatography: It could potentially be used to derivatize other molecules to enhance their detection. For example, it could be reacted with analytes containing specific functional groups to introduce a UV-active chromophore (the chlorophenyl-pyridine system), allowing for sensitive detection in HPLC-UV.

Precursor for Ionophores or Sensors: The chelating moiety of 5-(2-Chlorophenyl)picolinic acid could be incorporated into larger molecular frameworks to create ion-selective electrodes or colorimetric sensors for specific metal ions. The binding event would trigger a measurable electrical or optical signal.

While specific, widespread applications of 5-(2-Chlorophenyl)picolinic acid as an analytical reagent are not extensively documented in mainstream literature, its structural features provide a clear rationale for its potential utility in these specialized areas of analytical chemistry.

Q & A

Q. What strategies improve the aqueous solubility of 5-(2-Chlorophenyl)picolinic acid for in vivo studies?

  • Methodological Answer : Formulate as a sodium salt (carboxylate form) or use cyclodextrin-based encapsulation. Assess solubility via shake-flask method (HPLC quantification). In vivo pharmacokinetic studies (rodent models) with LC-MS/MS monitoring optimize dosing regimens .

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